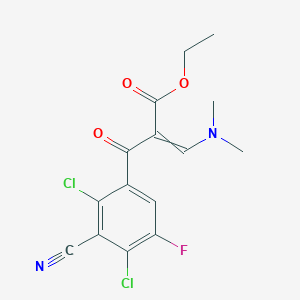
(Z)-ethyl 2-(2,4-dichloro-3-cyano-5-fluorobenzoyl)-3-(dimethylamino)acrylate
Overview
Description
(Z)-ethyl 2-(2,4-dichloro-3-cyano-5-fluorobenzoyl)-3-(dimethylamino)acrylate, also referred to as EDCFDA, is an organic compound that is used in a variety of scientific research and laboratory experiments. It is a member of the acrylate family, which is a type of ester with a structure consisting of a carboxylic acid and an alcohol. EDCFDA is a colorless, crystalline solid with a molecular weight of 297.7 g/mol and a melting point of 122-124°C. It is soluble in a variety of organic solvents, such as ethanol and methanol, and is used in the synthesis of a variety of compounds.
Scientific Research Applications
Continuous-Flow Processes in Synthesis
- Efficient C–C Bond Formation : (Z)-ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate is efficiently synthesized in continuous-flow processes. This method is based on the rapid and strong activation of carboxylic acids, leading to less raw material consumption, higher product yield, shorter reaction time, and higher operation safety compared to traditional methods (Guo, Yu, & Su, 2020).
Crystal Structure Analysis
- Structural Characterization : The crystal structure of related compounds, such as methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate, has been determined, providing insights into molecular arrangements and interactions, which are crucial for understanding the properties and potential applications of these compounds (Wang, Lu, Zheng, & Zheng, 2012).
Supramolecular Assembly
- Supramolecular Network Formation : A study on the Z isomer of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate showed the formation of a three-dimensional supramolecular network through hydrogen bonds and π⋯π stacking interactions. These interactions are significant in stabilizing the self-assembly process and molecular conformation (Matos et al., 2016).
Eco-Friendly Synthesis
- Solvent-Free Synthesis : Ethyl 3-dimethylamino acrylates have been used in the development of solvent-free synthesis methods for various compounds. Such eco-friendly approaches contribute to sustainable chemistry practices (Meddad et al., 2001).
Hydrolytic Stability of Polymers
- Rate of Ester Hydrolysis in Polymers : Studies on polymers based on 2-(dimethylamino)ethyl acrylate have explored the hydrolytic stabilities of ester groups. Understanding these properties is essential for applications in biomaterials and wastewater treatment (Ros et al., 2018).
properties
IUPAC Name |
ethyl 2-(2,4-dichloro-3-cyano-5-fluorobenzoyl)-3-(dimethylamino)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2FN2O3/c1-4-23-15(22)10(7-20(2)3)14(21)8-5-11(18)13(17)9(6-19)12(8)16/h5,7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNXKDVLKYYMPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)C(=O)C1=CC(=C(C(=C1Cl)C#N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 2-(2,4-dichloro-3-cyano-5-fluorobenzoyl)-3-(dimethylamino)acrylate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(tert-Butyloxycarbonyamino)methyl-3-(4-methoxyphenyl)-[1,2,4]oxadiazole](/img/structure/B1396408.png)
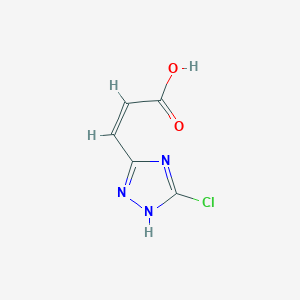
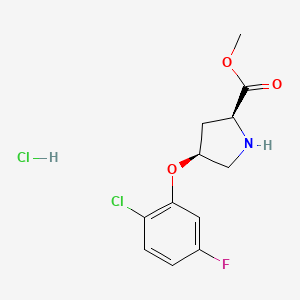
![2-[(3-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B1396414.png)
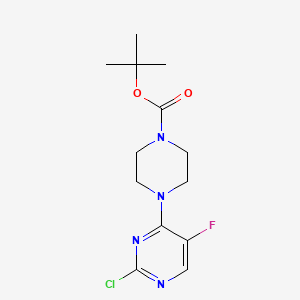
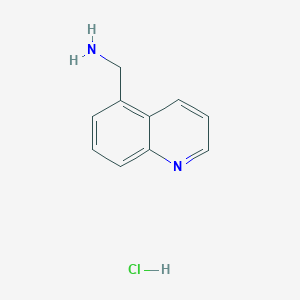
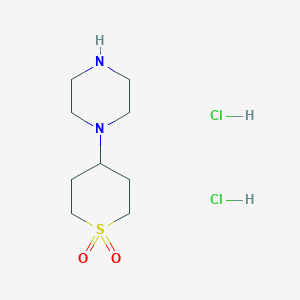
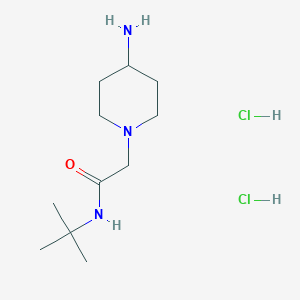
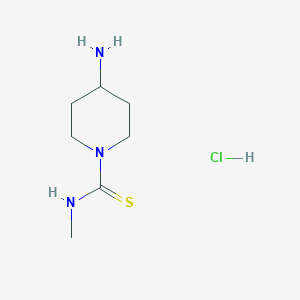
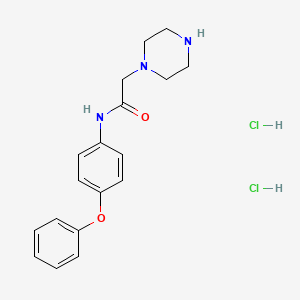
![[3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]-amine hydrochloride](/img/structure/B1396424.png)
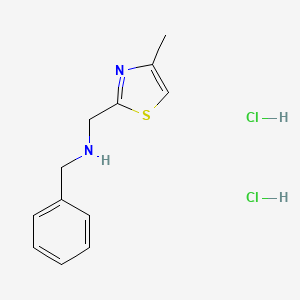
![[1-(2-Thienylmethyl)piperidin-3-yl]methanol hydrochloride](/img/structure/B1396428.png)
![[(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)methyl]-amine dihydrochloride](/img/structure/B1396429.png)